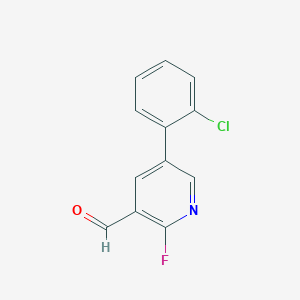

5-(2-Chlorophenyl)-2-fluoronicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)8-5-9(7-16)12(14)15-6-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIUVNLZADOVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(N=C2)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Chlorophenyl 2 Fluoronicotinaldehyde and Analogous Pyridine Derivatives

Established and Potential Synthetic Routes to the Core Nicotinaldehyde Structure

Constructing the 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde core involves the sequential or convergent assembly of its constituent parts. The primary challenge lies in the regioselective introduction of three different substituents—a fluorine atom, a 2-chlorophenyl group, and a formyl group—onto the pyridine (B92270) ring.

The introduction of halogen atoms onto a pyridine ring is a critical first step, as they serve as versatile handles for subsequent cross-coupling and nucleophilic substitution reactions. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh conditions like high temperatures and strong acids. nih.govnih.gov

Modern synthetic strategies offer more controlled and regioselective methods:

Directed Ortho-Metalation (DoM): Functional groups on the pyridine ring can direct metallizing agents (typically strong bases like lithium amides or n-butyllithium) to adjacent positions, which can then be trapped with an electrophilic halogen source.

Halogen Exchange (Halex) Reactions: A pre-existing halogen can be exchanged for another, a process often driven by the relative bond strengths and reaction equilibria.

Deoxofluorination: Hydroxypyridines (pyridinones) can be converted to fluoropyridines using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Balz-Schiemann Reaction: Aminopyridines can be converted to diazonium salts, which subsequently yield fluoropyridines upon thermal decomposition in the presence of a fluoride (B91410) source like tetrafluoroborate (BF₄⁻). acs.org

Phosphine-Mediated Halogenation: Specially designed phosphine reagents can be installed at the 4-position of pyridines, forming phosphonium salts that are subsequently displaced by halide nucleophiles, providing a selective method for 4-halogenation. nih.govacs.orgchemrxiv.org

Zincke Imine Intermediates: A ring-opening, halogenation, and ring-closing sequence using Zincke imines allows for the transformation of electron-deficient pyridines into reactive intermediates that undergo regioselective halogenation under mild conditions, particularly for the 3-position. nih.gov

For the synthesis of the target compound, a plausible starting material would be a pre-halogenated pyridine, such as 2,5-dihalopyridine (e.g., 5-bromo-2-chloropyridine or 2-fluoro-5-bromopyridine), which allows for differential reactivity in subsequent steps.

Table 1: Comparison of Pyridine Halogenation Methodologies

| Method | Typical Reagents | Position Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Halogen (X₂) + Lewis/Brønsted Acid | Generally 3-position | Simple reagents | Harsh conditions, often poor regioselectivity, limited scope. nih.gov |

| Directed Ortho-Metalation (DoM) | LDA/n-BuLi then C₂Cl₆/NFSI | Ortho to directing group | High regioselectivity | Requires a directing group, cryogenic temperatures. |

| Phosphine-Mediated | Heterocyclic phosphines, Tf₂O, LiX | 4-position | Mild conditions, late-stage functionalization. nih.gov | Multi-step, specific for C-4. |

| Via Zincke Imines | Zincke salt, amine, N-halosuccinimide | 3-position | Mild conditions, high regioselectivity. nih.gov | Requires specific amine nucleophiles for ring opening. |

With a halogen (typically bromine or iodine) installed at the 5-position of the 2-fluoropyridine (B1216828) core, the 2-chlorophenyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This is one of the most widely used methods, involving the reaction of a halide (e.g., 5-bromo-2-fluoropyridine) with an organoboron reagent (e.g., 2-chlorophenylboronic acid or its pinacol ester). The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) in the presence of a base (e.g., Na₂CO₃, K₃PO₄). nih.govnih.govclaremont.edu Suzuki couplings are known for their high functional group tolerance and the general stability of the boronic acid reagents.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. For this synthesis, 5-bromo-2-fluoropyridine could be coupled with a (2-chlorophenyl)zinc halide, catalyzed by a palladium or nickel complex. researchgate.netorgsyn.orgrsc.org Negishi couplings are often highly efficient and can proceed under very mild conditions, though organozinc reagents can be more sensitive than their organoboron counterparts. organic-chemistry.org

Stille Coupling: This involves the coupling of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for Suzuki and Negishi reactions.

The choice of coupling partner and catalyst system is crucial for achieving high yields. For instance, electron-deficient pyridyl halides can be challenging substrates, but the development of advanced phosphine ligands (e.g., X-Phos, RuPhos) has significantly expanded the scope of these reactions. nih.govresearchgate.net

The final step in assembling the core structure is the introduction of the aldehyde group at the 3-position (the nicotinic position). Several methods are available for this transformation:

Oxidation of a Methyl Group: If the synthesis starts with a 3-methylpyridine (3-picoline) derivative, the methyl group can be oxidized to an aldehyde. Common reagents for this transformation include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Selective photoelectrocatalytic oxidation is also a modern approach. rsc.org

Formylation of an Organometallic Intermediate: A halogen at the 3-position can be converted into an organolithium or Grignard reagent via metal-halogen exchange. This intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) followed by an acidic workup.

Reduction of a Nitrile or Ester: A nitrile group (cyanide) or an ester group at the 3-position can be reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of these functional groups to the aldehyde level at low temperatures.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent (generated from DMF and a chlorinating agent like POCl₃ or oxalyl chloride). While pyridines are electron-deficient, this method can be applied to activated pyridine derivatives or related azaindole systems. chemrxiv.org A recently developed method allows for the meta-selective C-H formylation of pyridines via streptocyanine intermediates. nih.gov

A plausible route would involve the lithiation of 5-(2-chlorophenyl)-2-fluoropyridine at the 3-position followed by trapping with DMF.

Advanced Synthetic Transformations Employing 2-Fluoronicotinaldehyde and its Substituted Derivatives

Once synthesized, 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is a versatile intermediate for further chemical modifications, leveraging the reactivity of its fluoro and aldehyde groups.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electron-withdrawing groups like the aldehyde and the fluorine atom. The fluorine atom at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a cornerstone of fluoropyridine chemistry. nih.gov

In an SNAr reaction, a nucleophile attacks the carbon bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com The aromaticity is then restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. The rate of SNAr reactions on halopyridines generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. acs.orgnih.gov

A wide range of nucleophiles can be employed to displace the 2-fluoro substituent, allowing for rapid diversification of the core structure.

Table 2: Examples of SNAr Reactions on 2-Fluoropyridine Derivatives

| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Conditions |

|---|---|---|---|

| O-Nucleophiles | Sodium methoxide (NaOMe) | 2-Methoxy derivative | NaOMe, MeOH, rt to reflux |

| N-Nucleophiles | Ammonia (NH₃), Piperidine | 2-Amino, 2-Piperidinyl derivatives | Amine, solvent (e.g., DMSO), heat |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | 2-Methylthio derivative | NaSMe, DMF, rt |

| C-Nucleophiles | Malonates, Cyanides | 2-Malonyl, 2-Cyano derivatives | Base (e.g., NaH), solvent (e.g., THF, DMF) researchgate.net |

While the C-F bond is highly susceptible to SNAr, it can also participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common than using C-Cl, C-Br, or C-I bonds. More commonly, other functionalities on the 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde scaffold could be used for further cross-coupling. For example, if the synthesis was designed to retain a bromo or iodo group elsewhere on the molecule, that position could be selectively functionalized using palladium or nickel catalysis, leaving the C-F bond intact.

Furthermore, the aldehyde group itself can be used to direct C-H activation reactions at the adjacent C-4 position, providing a pathway to introduce new substituents. Transition metal catalysts can coordinate to the aldehyde's oxygen, facilitating the activation of the neighboring C-H bond for coupling with various partners like alkenes, alkynes, or aryl halides. nih.gov This strategy allows for the late-stage functionalization of the pyridine core, building molecular complexity in a highly efficient and regioselective manner.

Chemo- and Regioselective Functionalization Techniques

The construction of the 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde scaffold hinges on the selective introduction of three distinct substituents onto the pyridine ring: a 2-chloro-phenyl group at the C5 position, a fluorine atom at the C2 position, and a formyl group (aldehyde) at the C3 position. The electron-deficient nature of the pyridine ring and the directing effects of the nitrogen heteroatom and existing substituents play a crucial role in determining the outcome of functionalization reactions.

A plausible and efficient approach to achieving this substitution pattern involves a multi-step synthesis that leverages modern cross-coupling reactions and selective C-H functionalization or functional group interconversion. A key strategy would be the use of a pre-functionalized pyridine ring, allowing for the sequential and controlled introduction of the required moieties.

One potential synthetic pathway could commence with a di-halogenated pyridine derivative, for instance, 2,5-dihalonicotinaldehyde or a protected precursor. The differential reactivity of the halogen atoms at the C2 and C5 positions can be exploited for selective functionalization. For example, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce the 2-chlorophenyl group at the C5 position. This reaction is widely used for the formation of C-C bonds and has been successfully applied in the synthesis of various biaryl compounds. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and minimizing side products.

Following the successful installation of the aryl group, the remaining halogen at the C2 position could be subjected to a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom. Alternatively, a halogen-exchange reaction (Halex reaction) could be employed. The aldehyde group at the C3 position could be introduced at a later stage through the oxidation of a corresponding alcohol or hydroxymethyl group, which might be present in a protected form during the initial steps to avoid unwanted side reactions.

Another viable strategy involves the C-H functionalization of a less substituted pyridine precursor. Recent advancements in transition-metal-catalyzed C-H activation have provided powerful tools for the direct and regioselective introduction of functional groups onto the pyridine core. For instance, a directed C-H arylation could be used to install the 2-chlorophenyl group at the C5 position of a 2-fluoropyridine derivative. The directing group, which could be the nitrogen of the pyridine ring itself or an externally introduced group, would guide the catalyst to the desired position.

The table below summarizes some of the key chemo- and regioselective functionalization techniques applicable to the synthesis of substituted pyridine derivatives.

| Reaction Type | Description | Key Considerations |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. | Catalyst and ligand selection, base, solvent, and temperature are crucial for reaction efficiency and selectivity. |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile. | The presence of electron-withdrawing groups on the ring enhances reactivity. The nature of the leaving group and the nucleophile are important factors. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Requires a catalyst and often a directing group to achieve regioselectivity. Reaction conditions can be harsh. |

| Halogen Exchange (Halex) | Replacement of one halogen atom with another. | Often driven by the relative bond strengths and lattice energies of the resulting metal halides. |

These techniques, either individually or in combination, provide a versatile toolbox for the synthesis of complex pyridine derivatives like 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde. The choice of a specific route would depend on the availability of starting materials, desired yield, and scalability of the process.

Practical Synthesis Considerations and Scalability (e.g., contract synthesis applications)

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of a specialized chemical like 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde presents a unique set of challenges and considerations. These include process robustness, cost-effectiveness, safety, and regulatory compliance. For complex, multi-step syntheses, these challenges are often addressed through collaboration with contract synthesis organizations (CSOs) or contract manufacturing organizations (CMOs).

Process Development and Optimization:

A critical aspect of scaling up a synthesis is the optimization of each reaction step. For a process likely involving a Suzuki-Miyaura coupling, factors such as catalyst loading, ligand selection, and reaction time become paramount for cost-effectiveness. acs.org Reducing the amount of expensive palladium catalyst without compromising yield is a common goal in process development. acs.org The choice of solvents and reagents must also be evaluated for their safety, environmental impact, and cost on a large scale.

Scalability of Key Reactions:

The scalability of cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been extensively studied. acs.orgacs.org Challenges in scaling up can include mass and heat transfer limitations, which can affect reaction kinetics and impurity profiles. acs.org The physical properties of reagents and intermediates, such as their solubility and stability, also play a crucial role in the design of a scalable process. For instance, the use of solid bases or reagents with poor solubility can lead to mixing issues in large reactors. acs.org

Contract Synthesis Applications:

The synthesis of complex molecules like functionalized pyridine derivatives is often outsourced to specialized companies. chiroblock.compharma-industry-review.comchiroblock.com These organizations possess the expertise and infrastructure to develop and execute challenging synthetic routes. chiroblock.comchiroblock.com Pharmaceutical and agrochemical companies frequently collaborate with CSOs and CMOs to access specialized technologies and accelerate their research and development programs. pharma-industry-review.comnih.gov

Custom synthesis providers offer a range of services from route scouting and process development to the production of multi-kilogram quantities of a target compound. chiroblock.compharma-industry-review.com They can provide access to a wider range of chemical technologies and expertise than might be available in-house. nih.gov This is particularly valuable for the synthesis of novel compounds where the synthetic route may not be well-established.

The table below outlines some of the key considerations for the practical synthesis and scalability of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde, particularly in the context of contract synthesis.

| Consideration | Description | Relevance to Contract Synthesis |

| Route Scouting | Identifying the most efficient and robust synthetic pathway. | CSOs often have extensive experience in designing novel synthetic routes for complex molecules. chiroblock.com |

| Process Optimization | Refining reaction conditions to maximize yield, minimize impurities, and reduce costs. | A core competency of CMOs is the optimization of chemical processes for large-scale production. |

| Analytical Method Development | Establishing reliable methods to monitor reaction progress and assess product purity. | Essential for quality control and regulatory compliance, and a standard service offered by contract labs. |

| Supply Chain Management | Sourcing of raw materials and intermediates. | Established CMOs have robust supply chains, which can be critical for ensuring the timely delivery of materials. |

| Regulatory Compliance | Adhering to relevant safety and environmental regulations. | Contract manufacturers are typically well-versed in the regulatory requirements for chemical production. |

Strategic Applications As a Versatile Synthetic Building Block

Construction of Privileged Heterocyclic Scaffolds and Ring Systems

The strategic placement of functional groups in 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde allows for its effective use in the synthesis of various privileged heterocyclic structures, which are core components of many biologically active molecules.

Synthesis of Substituted Quinoline and Naphthyridine Derivatives

The aldehyde functionality of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde serves as a crucial handle for the construction of quinoline and naphthyridine ring systems through various condensation reactions. These nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and natural products.

Classic synthetic methodologies such as the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be employed to construct the quinoline core. In this context, derivatives of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde can be envisioned to react with appropriate ketones to yield highly substituted quinolines. The reaction is typically catalyzed by acids or bases.

Similarly, the synthesis of naphthyridine derivatives, which are isomers of quinoline with two nitrogen atoms in the bicyclic system, can be achieved. For instance, a multicomponent approach involving the reaction of a substituted 2-aminopyridine, an active methylene compound, and an aldehyde like 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde can lead to the formation of 1,8-naphthyridine derivatives. organic-chemistry.org These reactions are often catalyzed by Lewis acids and can proceed under mild conditions. organic-chemistry.org The general synthesis of quinolines and naphthyridines has been extensively reviewed, highlighting various catalytic systems and reaction conditions that could be adapted for use with this specific aldehyde. nih.govnih.govekb.eg

| Reaction Type | Reactants | Product Scaffold |

| Friedländer Annulation | o-Aminoaryl ketone/aldehyde + Methylene compound | Quinoline |

| Multicomponent Reaction | 2-Aminopyridine + Active methylene compound + Aldehyde | 1,8-Naphthyridine |

Annulation Reactions for Polycyclic Architectures

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of polycyclic aromatic systems. The aldehyde group of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is a key functional group for participating in such transformations.

For example, radical-mediated annulation reactions of aldehydes with suitable dienes can lead to the construction of complex N-containing polycyclic skeletons. rsc.orgresearchgate.net These reactions often proceed in a highly regio- and stereoselective manner, allowing for the rapid assembly of intricate molecular architectures. rsc.org While specific examples utilizing 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde are not extensively documented, the known reactivity of aldehydes in these types of cyclizations suggests its potential as a valuable precursor for novel polycyclic systems.

Precursor in the Rational Design and Generation of Chemical Libraries

The structural attributes of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde make it an ideal starting point for the generation of chemical libraries, which are collections of diverse compounds used in high-throughput screening for drug discovery and other applications.

Scaffold Diversification through Post-Synthetic Modification

Once the initial heterocyclic scaffold is constructed using 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde, further diversification can be achieved through post-synthetic modifications. The presence of the chloro and fluoro substituents on the aromatic rings provides opportunities for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of functional groups.

Moreover, the nitrogen atom in the pyridine (B92270) ring of the resulting quinoline or naphthyridine derivatives can be alkylated or oxidized to introduce further diversity. nih.gov This ability to systematically modify the core scaffold is crucial for exploring the chemical space around a particular pharmacophore and for optimizing the properties of the resulting compounds. The use of aldehydes as precursors for the automated synthesis of compound libraries is a growing area of interest, highlighting the potential of this building block in modern drug discovery. chemrxiv.orgresearchgate.netchemrxiv.org

Contribution to Structure-Activity Relationship (SAR) Studies via Structural Variations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The use of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde as a starting material allows for the systematic introduction of structural variations in the resulting molecules, which is essential for comprehensive SAR studies.

By varying the substituents on the quinoline or naphthyridine core, researchers can probe the effects of electronics, sterics, and lipophilicity on the biological activity of the compounds. For example, in the context of quinoline-based antibacterial agents, substitutions at various positions of the quinoline ring have been shown to significantly impact their potency and spectrum of activity. nih.gov Similarly, for antitumor quinoline and naphthyridine derivatives, specific substitutions at different positions are crucial for their cytotoxic effects. nih.gov The ability to generate a library of analogs from a common precursor like 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde greatly facilitates the elucidation of these critical SAR trends. pharmacy180.commdpi.comresearchgate.net

| Modification Site | Potential Impact on Activity |

| C-7 of Quinoline | Can influence antibacterial potency |

| C-8 of Quinoline | Can modulate antibacterial spectrum |

| C-4 of Quinoline | Important for antitumor activity |

| N-1 of Naphthyridine | Can be essential for cytotoxicity |

Potential Utility in Agrochemical and Advanced Materials Research

Beyond medicinal chemistry, the unique properties of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde and its derivatives suggest potential applications in the fields of agrochemicals and advanced materials.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable physicochemical properties. nih.govresearchgate.netresearchgate.netcell.com Fluorinated heterocyclic compounds, in particular, are prevalent among commercial pesticides. nih.gov Given that 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde contains both fluorine and a heterocyclic precursor motif, its derivatives represent a promising area for the discovery of new herbicides, fungicides, and insecticides.

In the realm of materials science, fluorinated aromatic compounds are of significant interest for the development of high-performance polymers, liquid crystals, and organic electronics. rsc.orgresearchgate.netnbinno.comacs.orgnbinno.com The introduction of fluorine can enhance thermal stability, chemical resistance, and tune the electronic properties of materials. rsc.orgnbinno.com The rigid, planar structure of the quinoline and naphthyridine scaffolds derived from 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde, combined with the presence of fluorine, makes them attractive candidates for the construction of novel organic materials with tailored optical and electronic properties.

Emerging Research Frontiers and Future Perspectives in the Chemistry of 5 2 Chlorophenyl 2 Fluoronicotinaldehyde

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde and its derivatives, researchers are actively exploring green chemistry principles to minimize environmental impact and enhance efficiency. nih.govijarsct.co.inrasayanjournal.co.in Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic systems that reduce waste and improve atom economy.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). nih.gov This technique can significantly shorten reaction times, increase product yields, and often allows for the use of less hazardous solvents. ijarsct.co.innih.gov For instance, the crucial Suzuki coupling step, often employed to introduce the 2-chlorophenyl group onto the pyridine (B92270) ring, can be performed under microwave irradiation in aqueous or ethanolic solvent systems, thereby avoiding volatile and toxic organic solvents.

| Parameter | Traditional Method | Green Protocol |

| Solvent | Toluene, Dioxane | Water, Ethanol |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Catalyst | Homogeneous Pd Catalyst | Solid-supported Pd Catalyst |

| Reaction Time | 12-24 hours | 15-60 minutes |

| Catalyst Reusability | No | Yes (up to 5 cycles) |

| Waste Generation | High | Low |

This table presents a conceptual comparison based on general principles of green chemistry applied to pyridine synthesis.

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure chiral derivatives of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is of great interest, as chirality often plays a crucial role in the biological activity of molecules. The development of asymmetric synthetic methods to access these chiral derivatives is a significant and challenging area of research. nih.govnih.govnih.govchim.it

One of the primary strategies involves the asymmetric reduction of the aldehyde group to form a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Catalytic methods are generally preferred due to their higher efficiency and atom economy. chim.it Chiral oxazaborolidine catalysts, for example, have been successfully employed for the asymmetric reduction of various aldehydes, and this methodology could potentially be adapted for 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde.

Another approach focuses on the enantioselective addition of nucleophiles to the aldehyde functionality. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for such transformations. Chiral proline and its derivatives, for instance, can catalyze the asymmetric alpha-functionalization of aldehydes, a potential route to introduce chirality at the carbon adjacent to the formyl group. The following table summarizes potential asymmetric routes to chiral derivatives.

| Asymmetric Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Reduction | Chiral Oxazaborolidine Catalyst | (R/S)-[5-(2-Chlorophenyl)-2-fluoropyridin-3-yl]methanol |

| Asymmetric Allylation | Chiral Boron-based Reagent | (R/S)-1-[5-(2-Chlorophenyl)-2-fluoropyridin-3-yl]but-3-en-1-ol |

| Asymmetric Aldol (B89426) Reaction | Chiral Proline Derivative | (R/S)-3-Hydroxy-2-methyl-1-[5-(2-chlorophenyl)-2-fluoropyridin-3-yl]propan-1-one |

This table illustrates potential asymmetric transformations and the resulting chiral derivatives.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of chemical synthesis with automated platforms and high-throughput screening (HTS) is revolutionizing drug discovery and materials science. nih.govresearchgate.netimperial.ac.uk For 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde, the development of synthetic routes amenable to automation would enable the rapid generation of large libraries of derivatives for biological screening.

Automated synthesis platforms can perform reactions in parallel, allowing for the systematic variation of different building blocks and reagents. imperial.ac.ukchemspeed.com For example, a library of analogs could be generated by reacting 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde with a diverse set of amines via reductive amination in a multi-well plate format. This would yield a library of secondary and tertiary amines for subsequent screening.

High-throughput screening techniques can then be employed to rapidly assess the biological activity of these compound libraries. For instance, if the target is a specific enzyme, an automated enzymatic assay could be used to measure the inhibitory activity of each compound in the library. This integrated approach of automated synthesis and HTS significantly accelerates the discovery of new lead compounds.

| Platform/Technique | Application to 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde |

| Automated Parallel Synthesizer | Rapid generation of a library of amide or amine derivatives. |

| Liquid Handling Robotics | Precise dispensing of reagents for multi-well plate reactions. |

| High-Throughput Screening (HTS) | Screening of the derivative library against a biological target. |

| Data Analysis Software | Identification of structure-activity relationships (SAR) from HTS data. |

This table outlines the application of automated platforms and HTS in the context of the target compound.

Identification of Novel Reactivity Patterns and Undiscovered Synthetic Transformations

Exploring the fundamental reactivity of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde can lead to the discovery of novel synthetic transformations and the creation of unique molecular architectures. The interplay of the electron-withdrawing fluorine atom, the aldehyde functionality, and the biaryl system presents opportunities for new chemical reactions. nih.govacs.orgunibo.itacs.org

One area of exploration is the use of photoredox catalysis to engage the pyridine ring in novel C-H functionalization reactions. nih.govacs.org Visible-light-mediated photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. unibo.itacs.org For example, the C-H bonds on the pyridine ring could potentially be functionalized with alkyl, aryl, or other functional groups through this approach.

Furthermore, the aldehyde group can serve as a linchpin for various multicomponent reactions. These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. The development of novel multicomponent reactions involving 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde could provide rapid access to a wide range of structurally diverse heterocyclic compounds.

| Reaction Type | Potential Transformation |

| Photoredox Catalysis | C-H Alkylation or Arylation of the pyridine ring. |

| Multicomponent Reaction | Synthesis of complex heterocyclic scaffolds in a single step. |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of the pyridine or chlorophenyl ring. |

| Organocatalytic Cascade Reactions | Formation of multiple bonds and stereocenters in a single operation. |

This table highlights potential areas for the discovery of novel reactivity and synthetic transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, halogenated pyridine derivatives (e.g., 2-fluoronicotinaldehyde) can react with 2-chlorophenylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., solvent: DMF/water mixture, temperature: 80–100°C) to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde .

Q. How can NMR spectroscopy confirm the structural integrity of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde?

- Methodological Answer :

- 1H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm (singlet). Aromatic protons from the chlorophenyl group appear as multiplets in δ 7.2–8.0 ppm, while the fluoropyridine ring protons show coupling patterns (e.g., doublets due to F-C coupling).

- 13C NMR : The aldehyde carbon resonates at δ 190–195 ppm. Fluorine-induced splitting in the pyridine ring carbons (e.g., C-2 adjacent to F) can confirm regiochemistry .

Q. What purification techniques are effective for isolating 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde?

- Methodological Answer : Use recrystallization (solvent: ethanol/water) to remove polar impurities. For non-polar byproducts, employ flash chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 2-chlorophenyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the pyridine ring toward nucleophilic substitution at C-5, while the 2-chlorophenyl group sterically hinders para-substitution. Computational studies (DFT, B3LYP/6-31G*) can map electron density distributions and predict reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., EGFR). Parameterize fluorine and chlorine atoms for accurate van der Waals interactions.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds between the aldehyde group and catalytic lysine residues .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms). Compare torsion angles (C5-Cl vs. C2-F) with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing effects .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Methodological Answer : Protect the aldehyde as an acetal (e.g., ethylene glycol, TsOH catalyst) before introducing reactive groups (e.g., Grignard reagents). Deprotect post-functionalization using aqueous HCl. Monitor intermediates via LC-MS to identify side products (e.g., over-oxidation to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.